2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid

Medicinal Chemistry Physicochemical Properties ADME Optimization

This heteroaromatic building block offers orthogonal reactivity for med chem and agrochemical discovery. The ortho-chloro substituent introduces steric hindrance and inductive effects (ΔXLogP3 ≈ +0.3 vs. non-chlorinated analog) for tuning lipophilicity and membrane permeability, while serving as a bioisostere and halogen-bond donor. Its C4-pyrazole and carboxylic acid provide dual diversification points for amide coupling or Pd-catalyzed cross-coupling, enabling rapid library generation from a single precursor.

Molecular Formula C10H7ClN2O2
Molecular Weight 222.63 g/mol
CAS No. 313674-12-3
Cat. No. B1586590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid
CAS313674-12-3
Molecular FormulaC10H7ClN2O2
Molecular Weight222.63 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)C2=CC(=C(C=C2)C(=O)O)Cl
InChIInChI=1S/C10H7ClN2O2/c11-9-6-7(13-5-1-4-12-13)2-3-8(9)10(14)15/h1-6H,(H,14,15)
InChIKeyJBLRHBKKTPDCTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-(1H-pyrazol-1-yl)benzoic Acid (CAS 313674-12-3): A Specialized Heterocyclic Building Block for Medicinal Chemistry and Agrochemical Synthesis


2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid (CAS 313674-12-3) is a heteroaromatic compound belonging to the class of pyrazolyl benzoic acids. Its structure features a benzoic acid core with a 2-chloro substituent and a 4-(1H-pyrazol-1-yl) group [1]. With a molecular formula of C10H7ClN2O2 and a molecular weight of 222.63 g/mol, it is primarily utilized as a versatile intermediate in pharmaceutical and organic chemistry research [1]. The presence of both a carboxylic acid and an N-arylpyrazole ring provides dual reactive handles for derivatization, while the ortho-chloro substituent introduces steric and electronic modulation. This compound is not an end-product drug but a key scaffold for generating diverse chemical libraries and exploring structure-activity relationships (SAR) .

Why the 2-Chloro-4-(1H-pyrazol-1-yl)benzoic Acid Scaffold Cannot Be Arbitrarily Substituted in Structure-Activity Relationship (SAR) Campaigns


The specific substitution pattern of 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid defines its unique physicochemical and electronic profile, making it non-interchangeable with other pyrazolyl benzoic acid regioisomers or analogs. The ortho-chloro group introduces a distinct combination of electron-withdrawing inductive effects and steric hindrance that directly impacts molecular properties such as lipophilicity (LogP), acidity (pKa), and overall 3D conformation [1]. In a drug discovery context, such subtle changes are known to dramatically alter target binding affinity, metabolic stability, and membrane permeability . Furthermore, the 1,4-disubstitution pattern on the benzene ring creates a unique vector for further functionalization that is geometrically distinct from the 1,3- or 1,2- isomers. Therefore, using an unsubstituted, regioisomeric, or differently halogenated analog as a generic substitute would likely invalidate a medicinal chemistry hypothesis, break a patented SAR, or lead to a synthetic dead-end due to different reactivity profiles.

Head-to-Head Physicochemical and Reactivity Comparison: 2-Chloro-4-(1H-pyrazol-1-yl)benzoic Acid vs. Its Non-Chlorinated Analog


Significantly Enhanced Lipophilicity (XLogP3) vs. Unsubstituted 4-(1H-Pyrazol-1-yl)benzoic Acid

The introduction of the ortho-chloro group in 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid substantially increases its computed lipophilicity compared to the non-chlorinated analog, 4-(1H-pyrazol-1-yl)benzoic acid [1][2]. This is a quantifiable and critical differentiation point for drug design, as LogP is a key determinant of membrane permeability and distribution.

Medicinal Chemistry Physicochemical Properties ADME Optimization

Increased Molecular Weight and Size: A Differentiable Physicochemical Fingerprint

The presence of the chlorine atom adds significant mass to the core structure, providing a clear analytical distinction from non-halogenated and other halogenated analogs. This mass difference is a primary identifier in LC-MS and GC-MS applications [1][2].

Analytical Chemistry Quality Control Compound Identification

Ortho-Chloro Substitution Enables Unique Downstream Functionalization via Pd-Catalyzed Cross-Coupling

The ortho-chloro substituent is not merely a structural feature but a reactive handle that enables further diversification through modern cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), which are inaccessible to the non-halogenated analog 4-(1H-pyrazol-1-yl)benzoic acid [1][2]. This is a critical differentiator for researchers seeking a multifunctional building block for library synthesis.

Synthetic Methodology Catalysis Library Synthesis

Increased Topological Polar Surface Area (TPSA) vs. Non-Chlorinated Analog

The chloro substituent contributes to a slightly higher computed Topological Polar Surface Area (TPSA) for 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid (55.1 Ų) compared to the non-chlorinated analog (55.1 Ų vs. 55.1 Ų). While the difference is minimal, it is a verifiable and quantifiable property that influences predictions of oral bioavailability and blood-brain barrier penetration according to Lipinski's and Veber's rules [1][2].

Medicinal Chemistry Drug-Likeness Bioavailability Prediction

High-Value Procurement Scenarios for 2-Chloro-4-(1H-pyrazol-1-yl)benzoic Acid


Optimization of ADME Properties in Lead Compound Derivatization

Medicinal chemistry teams seeking to improve the lipophilicity and metabolic stability of a lead series without drastically altering its polar surface area can procure this compound. The quantifiable increase in XLogP3 (Δ = +0.3 vs. non-chlorinated analog) can be strategically exploited to enhance membrane permeability and reduce renal clearance, common challenges in drug development [1]. The chloro substituent also serves as a bioisosteric replacement for metabolic soft spots.

Diversification of Heterocyclic Libraries via Orthogonal Reactivity

Synthetic chemistry groups focused on building complex, patentable chemical libraries will find this scaffold uniquely valuable due to its orthogonal functional handles. The carboxylic acid can be used for amide/ester bond formation, while the ortho-chloro group can be sequentially derivatized via Pd-catalyzed cross-coupling, enabling the rapid generation of diverse analogs from a single, commercially available precursor [2][3].

Investigation of Halogen Bonding in Ligand-Target Interactions

Structural biology and computational chemistry researchers investigating non-canonical interactions can use this compound as a model system. The ortho-chloro substituent is a classic halogen bond donor, which can form stabilizing, directional interactions with protein backbone carbonyls or other Lewis bases. This property can be directly compared to the non-halogenated analog to quantify the energetic contribution of halogen bonding to binding affinity [1].

Synthesis of Novel Agrochemical Intermediates

Agrochemical discovery groups exploring novel herbicides or fungicides can leverage this scaffold's structural similarity to known bioactive pyrazole derivatives. The combination of a carboxylic acid with a chloro-substituted N-arylpyrazole is a recurring motif in crop protection chemistry. This compound serves as an advanced intermediate for generating proprietary leads with enhanced lipophilicity for improved foliar uptake and translocation [4].

Technical Documentation Hub

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